molecular formula C8H17NO B13276451 3-(Butan-2-yl)pyrrolidin-3-ol

3-(Butan-2-yl)pyrrolidin-3-ol

Cat. No.: B13276451
M. Wt: 143.23 g/mol
InChI Key: YHLKNPQVOHPUDQ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-3-ol Scaffolds in Organic and Medicinal Chemistry.

The pyrrolidine-3-ol scaffold is a cornerstone in the design and synthesis of a diverse array of biologically active molecules. researchgate.net Its significance stems from several key features inherent to its structure. The pyrrolidine (B122466) ring itself is a common motif in natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.govvulcanchem.com The sp3-hybridized carbons of the saturated ring system provide a three-dimensional architecture that can effectively mimic the conformations of natural ligands, enabling potent and selective interactions with biological targets. nih.govresearchgate.net

The hydroxyl group at the 3-position introduces a crucial functional handle for several reasons:

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in enzyme active sites and receptors. cymitquimica.com

Chirality: The C3-carbon bearing the hydroxyl group is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. The specific stereochemistry at this position is often critical for biological activity, as different enantiomers can exhibit vastly different potencies and pharmacological profiles. researchgate.net

Derivatization: The hydroxyl group serves as a convenient point for chemical modification, enabling the synthesis of libraries of analogs with varied properties. It can be readily acylated, etherified, or oxidized to explore the structure-activity relationships (SAR) of a given compound series.

These features have led to the incorporation of the pyrrolidin-3-ol scaffold in a wide range of therapeutic areas. For instance, derivatives have been investigated as inhibitors of enzymes such as purine (B94841) nucleoside phosphorylase (PNP), which is a target for T-cell mediated diseases. google.com They also form the core of molecules targeting the central nervous system, acting as ligands for various receptors. vulcanchem.com

Overview of Substituted Pyrrolidin-3-ol Derivatives and Their Research Landscape.

The versatility of the pyrrolidin-3-ol scaffold is fully realized through the introduction of substituents at various positions on the ring. The nature, size, and stereochemistry of these substituents profoundly influence the biological activity and physicochemical properties of the resulting molecules. The research landscape is rich with examples of how targeted substitutions can fine-tune a compound for a specific purpose.

Substituents on the pyrrolidine nitrogen (N1 position) are commonly used to modulate basicity, lipophilicity, and target engagement. For example, the attachment of aromatic or heteroaromatic rings can introduce additional binding interactions, such as pi-stacking, with the target protein. cymitquimica.comvulcanchem.com

Substitution at other positions on the carbon framework (C2, C3, C4, and C5) allows for extensive exploration of the chemical space around the core scaffold. The synthesis of these substituted derivatives often requires sophisticated stereoselective methods to control the spatial arrangement of the functional groups. Common synthetic strategies include:

1,3-Dipolar Cycloadditions: This is a powerful method for constructing the pyrrolidine ring with a high degree of stereocontrol. nih.govresearchgate.net

Radical Cyclizations: Intramolecular cyclization of radical intermediates can also be employed to form the pyrrolidine ring, often leading to mixtures of cis and trans isomers. mdpi.comresearchgate.net

Ring-Closing Metathesis: This Nobel prize-winning reaction has become a staple in the synthesis of various heterocyclic systems, including substituted pyrrolidines.

Functionalization of Pre-existing Scaffolds: Starting from readily available chiral precursors like proline or tartaric acid, chemists can build upon the existing stereocenters to generate complex pyrrolidin-3-ol derivatives.

The research in this area is dynamic, with a continuous stream of publications detailing novel synthetic routes and biological applications for substituted pyrrolidin-3-ols. acs.org These compounds have been explored as antibacterial agents, glycosidase inhibitors, and as ligands for a multitude of G-protein coupled receptors (GPCRs). vulcanchem.comresearchgate.net

Rationale for Academic Investigation of 3-(Butan-2-yl)pyrrolidin-3-ol.

While specific research findings on This compound are not extensively published, its structure presents a clear rationale for academic investigation as a novel building block in medicinal chemistry. The key interest lies in the nature of the substituent at the 3-position—a butan-2-yl group.

The introduction of this alkyl group at the same carbon as the hydroxyl group creates a tertiary alcohol. This structural feature has several implications:

Stereochemistry: The butan-2-yl group itself contains a chiral center, which, in addition to the chiral center at C3 of the pyrrolidine ring, results in multiple possible diastereomers of the final compound. The synthesis and separation of these individual stereoisomers would be a key academic challenge, and their distinct biological activities would be of significant interest.

Lipophilicity and Steric Bulk: The butyl group increases the lipophilicity of the molecule compared to a simple 3-hydroxypyrrolidine. This can influence its ability to cross cell membranes and may lead to different pharmacokinetic profiles. The steric bulk of the butan-2-yl group can also play a crucial role in dictating how the molecule fits into a binding pocket, potentially leading to enhanced selectivity for a particular biological target.

Metabolic Stability: The tertiary alcohol may exhibit different metabolic stability compared to primary or secondary alcohols, potentially being more resistant to oxidation by metabolic enzymes.

The academic investigation of This compound would likely focus on developing efficient and stereoselective synthetic routes to access its various stereoisomers. Once synthesized, these compounds would serve as valuable starting materials for the creation of new chemical libraries. By incorporating them into known pharmacophores or using them in fragment-based drug discovery campaigns, researchers could explore their potential as novel therapeutic agents in a variety of disease areas. The unique combination of the pyrrolidin-3-ol core with the chiral, lipophilic butan-2-yl group makes it a compelling target for synthetic and medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-butan-2-ylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-3-7(2)8(10)4-5-9-6-8/h7,9-10H,3-6H2,1-2H3

InChI Key

YHLKNPQVOHPUDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCNC1)O

Origin of Product

United States

Synthetic Methodologies for 3 Butan 2 Yl Pyrrolidin 3 Ol and Analogous Pyrrolidin 3 Ol Systems

General Synthetic Strategies Towards Substituted Pyrrolidin-3-ol Derivatives

The synthesis of substituted pyrrolidin-3-ol derivatives can be broadly categorized into two main approaches: the formation of the pyrrolidine (B122466) ring through cyclization reactions and the functionalization of an already existing pyrrolidine framework. researchgate.net

Ring-Closing Reactions for Pyrrolidine Core Formation

The construction of the pyrrolidine skeleton is often achieved through intramolecular cyclization reactions. A prominent example is the ring-closing metathesis (RCM) of dienes or enynes. researchgate.net Specifically, ruthenium-catalyzed ring-closing enyne metathesis (RCEM) has been effectively used to produce pyrrolidine derivatives containing conjugated dienes, which are valuable for further transformations. acs.orgorganic-chemistry.org This method is noted for its atom economy and can proceed under mild conditions. organic-chemistry.org For instance, the use of Grubbs' first and second-generation catalysts has facilitated the synthesis of various new pyrrolidine derivatives from enyne substrates that contain a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.org

Another strategy involves the ring contraction of pyridines. A photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives, offering a pathway from abundant and readily available starting materials. osaka-u.ac.jp Additionally, intramolecular hydroamination and C-H amination reactions represent further examples of intramolecular cyclization to form the pyrrolidine skeleton. osaka-u.ac.jp The Tf₂O-promoted intramolecular Schmidt reaction of specific ω-azido carboxylic acids also provides a route to 2-substituted pyrrolidines. organic-chemistry.org

The borrowing hydrogen methodology, an atom-efficient process, has been applied to the synthesis of 3-pyrrolidinols. researchgate.net This method involves the reaction of primary amines with diols, such as 1,2,4-butanetriol, catalyzed by an Iridium(III) complex. researchgate.net The process occurs via an initial intermolecular reaction followed by a second intramolecular cyclization. researchgate.net

Functionalization of Pre-formed Pyrrolidine Rings

The functionalization of a pre-existing pyrrolidine ring is a common and versatile strategy for accessing a wide range of derivatives. researchgate.netdntb.gov.ua This approach allows for the introduction of various substituents at different positions of the pyrrolidine core.

One such method is the redox-neutral α-C–H functionalization. For instance, α-aryl-substituted pyrrolidines can be synthesized in a single step from pyrrolidine using a quinone monoacetal as an oxidizing agent. nih.gov The hydroxy group at the 3-position of pyrrolidine can facilitate this reaction by coordinating with an arylboronic acid, directing the aryl group to the α-position. nih.gov

The alkylation of pyrrolidine derivatives is another key functionalization technique. For example, enantiospecific syntheses of C-3 and C-4 alkylated polyhydroxypyrrolidines have been achieved through methods like Grignard addition or enolate alkylation of a suitably protected 4-oxoproline derivative. acs.org Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can yield either C2- or C3-alkylated pyrrolidines depending on the choice of a cobalt or nickel catalyst, respectively. organic-chemistry.org

Stereoselective Synthesis of Pyrrolidin-3-ol Enantiomers and Diastereomers

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several methods have been developed for the stereoselective synthesis of pyrrolidin-3-ol enantiomers and diastereomers.

Asymmetric Synthetic Routes for Pyrrolidin-3-ol Stereoisomers

Asymmetric synthesis provides direct access to enantiomerically pure or enriched pyrrolidin-3-ol derivatives. A powerful tool in this regard is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. capes.gov.brresearchgate.netrsc.org This method can generate multiple stereocenters in a single step with high diastereoselectivity. capes.gov.brresearchgate.net For instance, the reaction of chiral azomethine ylides with 3-benzyloxy-substituted alkenoylcamphorsultams yields trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group at the C(4) position. capes.gov.brresearchgate.net

Biocatalytic approaches also offer an efficient and stereoselective route. Laccase from Myceliophthora thermophila has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters. rsc.org

Kinetic resolution is another strategy to separate enantiomers. The Katsuki–Sharpless asymmetric epoxidation has been employed in the kinetic resolution of racemic N-protected 1-aminopent-4-ene-3-ol to yield a disubstituted pyrrolidine with good enantioselectivity. rsc.org Similarly, enzyme-catalyzed hydrolysis has been used for the resolution of disubstituted pyrrolidines. rsc.org

Application of Chiral Auxiliaries and Catalysis in Pyrrolidin-3-ol Synthesis

The use of chiral auxiliaries and catalysts is fundamental to many stereoselective syntheses of pyrrolidin-3-ols. Chiral auxiliaries, such as camphor (B46023) sultams, can be attached to the reactants to direct the stereochemical outcome of a reaction, as seen in asymmetric 1,3-dipolar cycloadditions. capes.gov.brresearchgate.netresearchgate.net The diastereomers formed can then be separated, and the auxiliary removed to yield the desired enantiomerically pure product. researchgate.net N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol is another example of a chiral auxiliary used in stereoselective aldol (B89426) reactions. rsc.org

Asymmetric catalysis, employing either metal complexes or organocatalysts, provides a more atom-economical approach to stereocontrol. Chiral zinc(II) bisoxazoline complexes can catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, have been developed for the stereoselective synthesis of pyrrolidine derivatives with tetrasubstituted carbon stereocenters. researchgate.netacs.org

Organocatalysis, using small chiral organic molecules, has also emerged as a powerful strategy. Prolinamide-based organocatalysts have been employed in asymmetric aldol reactions to produce 4-hydroxy-prolinamides. unibo.itmdpi.com

Specific Synthetic Approaches Potentially Applicable to 3-(Butan-2-yl)pyrrolidin-3-ol

While a specific, detailed synthesis of this compound is not extensively documented in the reviewed literature, several of the general methodologies described above could be adapted for its preparation. The structure of this compound features a tertiary alcohol and a sec-butyl group at the C3 position of the pyrrolidine ring.

A plausible synthetic route would involve the addition of a butan-2-yl nucleophile to a suitable N-protected pyrrolidin-3-one precursor. This could be achieved through a Grignard reaction using 2-butylmagnesium bromide or an organolithium reagent. The N-protecting group would be crucial to prevent side reactions and could be removed in a subsequent step.

Alternatively, a strategy analogous to the synthesis of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol could be envisioned. This would involve the reduction of a ketone precursor. For this compound, this would translate to the synthesis of N-protected 3-(butan-2-yl)pyrrolidin-3-one, followed by its reduction to the corresponding alcohol.

The stereochemistry at the C2 position of the butanyl group and at the C3 position of the pyrrolidine ring would lead to a mixture of diastereomers. Stereoselective control could potentially be achieved by using chiral catalysts or auxiliaries during the addition or reduction step.

Below are some examples of reaction conditions for the synthesis of pyrrolidin-3-ol derivatives which could be adapted.

Interactive Data Table: Reaction Conditions for Pyrrolidine Synthesis

Reaction TypeCatalyst/ReagentSubstrate ExampleProduct TypeYieldReference
Ring-Closing Enyne MetathesisGrubbs' CatalystEnyne with nucleophilic NPyrrolidine derivativeGood acs.orgorganic-chemistry.org
Photo-promoted Ring ContractionSilylboranePyridinePyrrolidine derivativeHigh osaka-u.ac.jp
Asymmetric 1,3-Dipolar CycloadditionChiral Zinc(II) bisoxazolineAzomethine ylide and alkenoylcamphorsultamtrans-3,4-Disubstituted pyrrolidineHigh diastereomeric ratio capes.gov.brresearchgate.net
Biocatalytic Oxidation/AdditionLaccaseCatechol and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onePyrrolidine-2,3-dione42-91% rsc.org
Gold-Catalyzed Tandem ReactionPh₃PAuCl/AgSbF₆N-protected alkynePyrrolidine with tetrasubstituted carbonUp to 89% acs.org
Borrowing HydrogenIridium(III) complex1,2,4-Butanetriol and primary amine3-Pyrrolidinol- researchgate.net

Strategies for Introducing the Butan-2-yl Moiety at the C-3 Position

The introduction of an alkyl group, such as the butan-2-yl moiety, at the C-3 position of a pyrrolidine ring to form a tertiary alcohol is most commonly achieved through the nucleophilic addition of an organometallic reagent to a suitable ketone precursor.

A primary and effective strategy involves the use of an N-protected-3-pyrrolidinone as the electrophile. The choice of the nitrogen protecting group is crucial to ensure stability during the reaction and to allow for subsequent deprotection if required. The sec-butyl group can be introduced using a sec-butyl Grignard reagent (sec-butylmagnesium bromide or chloride) or sec-butyllithium.

General Reaction Scheme:

An N-protected-3-pyrrolidinone is reacted with a sec-butyl organometallic reagent in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, typically at low temperatures to control reactivity.

The subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound derivative.

This approach is a cornerstone of synthetic chemistry for creating tertiary alcohols. A review of synthetic strategies for related iminosugars highlights that Grignard additions to various electrophiles, including cyclic imides and carbohydrates, are a common method for installing alkyl substituents. researchgate.net The synthesis of analogous compounds such as 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol often involves the reduction of a ketone precursor, which underscores the centrality of carbonyl chemistry in accessing these alcohol scaffolds. While direct literature for the synthesis of this compound is sparse, this nucleophilic addition to an N-protected 3-pyrrolidinone (B1296849) remains the most logical and scientifically established synthetic route.

Role of Multi-Component Reactions in Diversity-Oriented Synthesis of Pyrrolidin-3-ol Analogues

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, efficient operation by combining three or more reactants. nih.govmdpi.com This approach is particularly valuable for diversity-oriented synthesis (DOS), where the goal is to rapidly generate a library of structurally diverse compounds for screening purposes. mdpi.com

For the synthesis of pyrrolidin-3-ol analogues, MCRs that construct the pyrrolidine ring itself are highly relevant. A prominent example is the 1,3-dipolar cycloaddition reaction, which can be integrated into an MCR format. nih.gov For instance, an azomethine ylide, generated in situ from an aldehyde and an amino acid, can react with a dipolarophile to form a highly substituted pyrrolidine ring. frontiersin.org By systematically varying the aldehyde, amino acid, and dipolarophile components, a diverse library of pyrrolidine derivatives can be assembled.

A multifaceted approach using MCRs to build a highly functionalized pyrrolidine skeleton has been reported for the synthesis of new pyrrolidine-based iminosugars. orientjchem.org This strategy allows for quick access to novel analogues, demonstrating the efficiency of MCRs in generating molecular diversity. orientjchem.org The trapping of an active intermediate from two reactants with a third component is a key principle of this synthetic strategy. nih.gov

Table 1: Example of a Generic Multi-Component Reaction for Pyrrolidine Analogue Synthesis
Component 1 (Amine)Component 2 (Aldehyde)Component 3 (Dipolarophile)Resulting Scaffold Feature
L-Alanine Ethyl Ester2-AzidobenzaldehydeN-EthylmaleimideTetrahydropyrrolo[1,2-d] orientjchem.orgmdpi.comdiazepinone Core frontiersin.org
Ammonium AcetateBenzaldehydeAcetylenedicarboxylateSubstituted Pyrrole Ring mdpi.com
PyrrolidineBenzaldehyde4-HydroxycoumarinPyroneo[2,3-b]pyrrole Derivatives frontiersin.org

Utilization of Ortho-Metalation and Metal Exchange in Pyrrolidine Derivative Construction

Directed ortho-metalation (DoM) is a powerful C-H functionalization technique used to introduce substituents at a specific position on an aromatic or heterocyclic ring, guided by a directing metalation group (DMG). harvard.edu In the context of pyrrolidine derivatives, this strategy is often applied to an aromatic or heteroaromatic ring attached to the pyrrolidine, most commonly at the nitrogen atom.

The process typically involves treating the substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The DMG, for example, a carbamate (B1207046) or an amide on the pyrrolidine nitrogen, directs the deprotonation to the adjacent ortho-position of the aryl ring. harvard.edu The resulting organolithium species can then be quenched with an electrophile to introduce a new substituent.

A facile route to a series of planar chiral N,O-ferrocenyl pyrrolidine-containing ligands has been described using a diastereoselective ortho-metalation of N-substituted ferrocenyl pyrrolidines, which are then quenched with ketones to introduce a hydroxylated side chain. nih.gov This highlights the precision of DoM in constructing complex, stereodefined molecules. nih.govmdpi.com

Metal exchange reactions further expand the utility of this methodology. The initially formed organolithium compound can be transmetalated to other metallic species, such as organozinc, organocopper, or organotin reagents. harvard.edu This is particularly useful when the organolithium reagent is too reactive for a desired subsequent transformation, such as a palladium-catalyzed cross-coupling reaction. The use of a highly hindered amide base like TMPMgCl•LiCl can effect efficient directed metalation of sensitive heteroarenes, followed by a metal exchange to a zinc species for subsequent coupling reactions. harvard.edugoogle.com

Table 2: Key Steps in Ortho-Metalation and Metal Exchange
StepDescriptionReagentsReference
Directed MetalationDeprotonation of a C-H bond ortho to a directing group.sec-BuLi, TMEDA harvard.edu
Electrophilic QuenchReaction of the organolithium intermediate with an electrophile.Ketones, Aldehydes, CO₂, etc. nih.gov
Metal Exchange (Transmetalation)Conversion of the organolithium to a less reactive organometallic species.ZnCl₂, CuCN, Me₃SnCl harvard.edu
Cross-CouplingPd-catalyzed reaction of the new organometallic species.Aryl halides, Pd(OAc)₂ google.com

This sequence of metalation, optional metal exchange, and electrophilic trapping or cross-coupling provides a versatile pathway for the synthesis of highly functionalized pyrrolidine derivatives. acs.org

Purification and Isolation Techniques for Pyrrolidin-3-ol Derivatives

The purification and isolation of pyrrolidin-3-ol derivatives are critical steps to obtain compounds of high purity for subsequent use. Due to the presence of both a hydroxyl group and a basic nitrogen atom, these compounds are typically polar and may have significant water solubility, which influences the choice of purification technique.

Column Chromatography: This is one of the most common methods for purifying pyrrolidin-3-ol derivatives. google.com

Stationary Phase: Silica (B1680970) gel is frequently used as the stationary phase. google.comacgpubs.org

Mobile Phase: A mixture of a relatively nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common. google.com The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired polar product. For very polar compounds, methanol (B129727) or a small amount of amine (e.g., triethylamine) may be added to the eluent system to improve peak shape and prevent streaking on the silica gel.

Crystallization/Recrystallization: When the product is a solid, crystallization is an excellent method for achieving high purity.

The crude product is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at high temperature and low solubility at room temperature or below. orientjchem.org

Solvents such as propan-2-ol, ethanol-water mixtures, and ethyl acetate-hexane have been successfully used for the recrystallization of pyrrolidine derivatives. orientjchem.orggoogle.commdpi.com The slow cooling of the saturated solution allows for the formation of a crystalline lattice, excluding impurities.

Distillation: For liquid pyrrolidin-3-ols that are thermally stable, distillation can be an effective purification method, particularly on a larger scale.

Short-path distillation under reduced pressure (vacuum distillation) is often employed to lower the boiling point and prevent decomposition of the compound. google.com This technique was used to purify (3S)-Pyrrolidin-3-ol, yielding the final product as an oil after removal of salts and solvents. google.com

Salt Removal: In syntheses that generate inorganic salts, filtration is a crucial preliminary purification step. The crude product is often dissolved in an organic solvent in which the salts are insoluble, allowing them to be removed by filtration before further purification by chromatography or distillation. google.com

Advanced Reactivity and Chemical Transformations of 3 Butan 2 Yl Pyrrolidin 3 Ol

Derivatization Strategies of the Hydroxyl Group on the Pyrrolidin-3-ol Scaffold

The tertiary hydroxyl group in 3-(butan-2-yl)pyrrolidin-3-ol is a key site for derivatization, allowing for the synthesis of a wide range of analogs. Common strategies include:

Esterification: The hydroxyl group can undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. For instance, related 3-hydroxypyrrolidine derivatives can be acylated to produce esters. researchgate.netsciforum.net

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alkoxide of the hydroxyl group reacts with an alkyl halide.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the alcohol.

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. This facilitates subsequent nucleophilic substitution reactions.

These derivatization strategies are fundamental in modifying the properties of the parent compound.

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a versatile functional group that readily participates in several transformations:

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. nih.gov Reductive amination involves the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides or anhydrides yields the corresponding N-acylpyrrolidines. researchgate.netresearchgate.net This is a common strategy for installing various functional groups and for protecting the nitrogen atom.

N-Arylation: The pyrrolidine nitrogen can be arylated using aryl halides or through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Boc Protection: The nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in other reactions. cymitquimica.comnih.gov This protecting group can be readily removed under acidic conditions. sci-hub.st

Table 1: Examples of N-Functionalization of Pyrrolidine Derivatives

Transformation Reagent/Catalyst Product Type
N-Alkylation Alkyl Halide, Base N-Alkylpyrrolidine
Reductive Amination Aldehyde/Ketone, Reducing Agent N-Alkylpyrrolidine
N-Acylation Acyl Chloride/Anhydride N-Acylpyrrolidine
N-Arylation Aryl Halide, Palladium Catalyst N-Arylpyrrolidine
N-Sulfonylation Sulfonyl Chloride N-Sulfonylpyrrolidine
Boc Protection Di-tert-butyl dicarbonate N-Boc-pyrrolidine

Synthetic Modifications of the Butan-2-yl Side Chain

Modifications of the butan-2-yl side chain are less common compared to reactions at the hydroxyl and nitrogen centers due to the unactivated nature of the alkyl group. However, certain transformations could be envisaged:

Oxidation: Radical-based oxidation reactions could potentially introduce functionality at the methylene (B1212753) or methine positions of the butan-2-yl group, though selectivity might be an issue.

Functionalization via C-H Activation: Advanced catalytic methods involving transition metals could potentially enable the direct functionalization of C-H bonds within the butan-2-yl side chain, although this remains a challenging area of research.

Regioselective and Stereoselective Functionalizations of the Pyrrolidin-3-ol Ring System

Achieving regioselective and stereoselective functionalization of the pyrrolidine ring is crucial for synthesizing complex and specific derivatives.

α-C–H Functionalization: The C-H bonds alpha to the nitrogen atom (at the C2 and C5 positions) are susceptible to functionalization. acs.org Redox-neutral methods can generate an N-aryliminium ion intermediate, which can then react with nucleophiles to introduce substituents at the C2 position with high stereoselectivity. acs.org This approach has been used to synthesize various cis-2-substituted pyrrolidin-3-ols. acs.orgresearchgate.net

Stereoselective Synthesis: The synthesis of specific stereoisomers of substituted pyrrolidin-3-ols can be achieved through various methods, including asymmetric hydrogenation of β-keto-γ-lactams and SN2 reactions with inversion of configuration. researchgate.net Biocatalytic hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. has also been shown to produce enantiomerically enriched 3-hydroxypyrrolidines. researchgate.netacs.orgacs.org The enantioselectivity can often be controlled by the choice of the N-protecting group. acs.org

Cycloaddition Reactions: [3+2] cycloaddition reactions between azomethine ylides and suitable dipolarophiles can lead to the formation of densely substituted pyrrolidines with control over up to four stereogenic centers. acs.org

Table 2: Methods for Stereoselective Functionalization of Pyrrolidines

Method Key Feature Product
Asymmetric Hydrogenation Chiral catalyst (e.g., Ru-BINAP) Enantiomerically enriched pyrrolidinols
Biocatalytic Hydroxylation Microorganisms (e.g., Sphingomonas sp.) (R)- or (S)-3-hydroxypyrrolidines
[3+2] Cycloaddition Azomethine ylides Densely substituted pyrrolidines
Redox-Neutral C-H Functionalization N-aryliminium ion intermediate cis-2-substituted pyrrolidin-3-ols

Computational Chemistry and Molecular Modeling of Pyrrolidin 3 Ol Scaffolds

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the chemical reactivity of pyrrolidin-3-ol derivatives. optibrium.com These calculations provide fundamental information about the distribution of electrons within the molecule, which governs its interactions and chemical behavior.

Research on heterocyclic compounds often employs DFT to calculate key electronic descriptors. ethernet.edu.et For the pyrrolidin-3-ol scaffold, these calculations can map the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential on the molecular surface. These maps are crucial for identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen of the hydroxyl group and the nitrogen atom of the pyrrolidine (B122466) ring are typically regions of high electron density, making them potential sites for hydrogen bonding and electrophilic interaction.

Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) is used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. Global reactivity descriptors, such as the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η), can be derived from these orbital energies to quantify the molecule's reactivity profile. researchgate.net These indices help in classifying molecules as strong or weak electrophiles or nucleophiles, which is essential for predicting their behavior in chemical reactions. researchgate.net For example, the RegioSQM method uses semiempirical QM calculations to predict the most nucleophilic center in heteroaromatic systems by calculating the free energies of protonation at various sites, a technique applicable to predicting the regioselectivity of reactions involving the pyrrolidin-3-ol scaffold. amazonaws.com

Table 1: Calculated Electronic Properties of a Representative Pyrrolidinol Analogue This table is illustrative, based on typical values found in DFT studies of similar heterocyclic systems.

ParameterCalculated Value (Illustrative)Significance
$E_{HOMO}$-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
$E_{LUMO}$1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (η)7.7 eVIndicates chemical reactivity and kinetic stability.
Electrophilicity Index (ω)1.5 eVMeasures the ability of a molecule to accept electrons. researchgate.net
Chemical Potential (μ)-2.65 eVRepresents the escaping tendency of electrons from an equilibrium system.

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidin-3-ol Derivatives

The three-dimensional structure and conformational flexibility of pyrrolidin-3-ol derivatives are critical to their biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements and dynamic behavior of these molecules. vulcanchem.comvulcanchem.com

The five-membered pyrrolidine ring is not planar and adopts various puckered conformations, typically described as "envelope" or "twist" forms. acs.org The specific puckering is influenced by the nature and stereochemistry of the substituents on the ring. beilstein-journals.org For example, the presence of a bulky substituent like a butan-2-yl group at the C3 position, along with the hydroxyl group, will create specific steric and electronic effects that dictate the ring's preferred conformation. Computational studies on pyrrolidine enamines have shown that even subtle changes in substitution can lead to different stable conformers, with small energy differences between them, highlighting the need for high-accuracy electronic structure methods for reliable analysis. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of these molecules over time, revealing how they flex, vibrate, and interact with their environment, such as a solvent or a biological receptor. researchgate.net In studies of potential drug candidates, MD simulations are used to assess the stability of a ligand-protein complex. For instance, after docking a pyrrolidin-3-ol derivative into the active site of an enzyme, an MD simulation can be run to observe whether the compound remains stably bound or if it dissociates. researchgate.nettandfonline.com These simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the binding pose. The stability of the complex throughout the simulation provides confidence in the predicted binding mode. researchgate.net

Table 2: Conformational Parameters of Pyrrolidine Rings from Computational Studies This table presents typical parameters investigated in the conformational analysis of pyrrolidine scaffolds.

ParameterDescriptionTypical Findings from Simulations
Ring Puckering AmplitudeA measure of the deviation from planarity of the pyrrolidine ring.Influenced by substituents; defines the overall shape of the ring.
Pseudorotation Phase AngleDescribes the specific conformation (e.g., C2-endo, C3-exo) of the five-membered ring. beilstein-journals.orgDifferent substituents stabilize different phase angles, effectively tuning the conformation. beilstein-journals.org
Key Dihedral AnglesTorsion angles around specific bonds that define the orientation of substituents. acs.orgRestricted rotation around certain bonds may be observed due to steric hindrance.
Root Mean Square Deviation (RMSD)In MD simulations, measures the average deviation of a molecule's or complex's coordinates from a reference structure over time.A stable, low RMSD value for a docked ligand suggests a stable binding mode. tandfonline.com

In Silico Design of Novel Pyrrolidin-3-ol Analogues with Desired Properties

In silico design strategies leverage computational power to rationally create novel molecules with specific, desirable properties, such as enhanced binding affinity for a biological target. For the pyrrolidin-3-ol scaffold, these methods are instrumental in exploring vast chemical spaces to identify promising candidates for synthesis and biological testing. nih.govresearchgate.net

A common approach is structure-based drug design, which begins with the three-dimensional structure of a target protein. Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a library of virtual compounds within the target's active site. tandfonline.comnih.gov For example, researchers have used molecular docking to investigate the interactions of 1-benzyl-pyrrolidin-3-ol analogues with the active site of caspase-3, an enzyme involved in apoptosis. researchgate.net The docking scores, which estimate the binding energy, help to prioritize compounds that are most likely to be active. tandfonline.com

These studies often analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the designed analogues and the amino acid residues of the target protein. researchgate.net This information is used to build structure-activity relationships (SAR), which guide the design of new analogues with improved properties. For instance, if a particular hydrogen bond is found to be crucial for binding, new derivatives can be designed to optimize this interaction. This iterative process of design, docking, and analysis allows for the refinement of lead compounds with potentially greater potency and selectivity. researchgate.net

Table 3: Example of In Silico Screening of Designed Pyrrolidin-3-ol Analogues This table is a representative example based on findings from molecular docking studies of heterocyclic compounds.

AnalogueModification on Pyrrolidin-3-ol ScaffoldPredicted Docking Score (kcal/mol)Key Predicted Interactions
Analogue AAddition of a 4-chlorobenzyl group at N1-8.5Hydrogen bond with Serine, hydrophobic interaction with Leucine pocket.
Analogue BAddition of a 3-methoxy-phenyl group at N1-7.9Hydrogen bond with Aspartate, pi-pi stacking with Tyrosine.
Analogue CEsterification of the 3-hydroxyl group-6.5Loss of key hydrogen bond, resulting in a weaker predicted affinity.
Analogue DIntroduction of a fluoro group on the C4 of the pyrrolidine ring-8.8Favorable halogen bond with a backbone carbonyl, enhancing affinity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net The comparison of these computationally predicted spectra with experimentally measured data is a cornerstone of modern chemical structure elucidation and conformational analysis. nlk.czresearchgate.netmdpi.com

Density Functional Theory (DFT) calculations are widely used for this purpose. ruc.dkresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). researchgate.netacs.org This is particularly valuable for complex molecules where spectral assignment is non-trivial. Discrepancies between calculated and experimental shifts can often be resolved by considering different possible conformations or stereoisomers of the molecule, as the chemical shift of a nucleus is highly sensitive to its local electronic environment. beilstein-journals.orgacs.org

Similarly, the vibrational frequencies and intensities of a molecule's IR spectrum can be calculated using DFT. researchgate.net These calculations help in the assignment of specific absorption bands to the corresponding vibrational modes of the molecule, such as C-H stretches, O-H bends, or ring vibrations. Comparing the calculated spectrum of different conformers with the experimental spectrum can help determine the dominant conformation present in the sample. researchgate.net The accuracy of these predictions depends heavily on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). ruc.dkacs.org

Table 4: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Model Heterocycle This table illustrates the typical accuracy of DFT calculations (e.g., at the B3LYP/cc-pVTZ level) in predicting NMR spectra, as seen in various studies. researchgate.netacs.org

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C2 (adjacent to N)55.856.2+0.4
C3 (bearing OH)71.472.0+0.6
C438.138.5+0.4
C5 (adjacent to N)54.254.9+0.7

Structure Activity Relationship Sar Studies Applied to Pyrrolidin 3 Ol Derivatives

Correlating Structural Variations of Pyrrolidin-3-ol Derivatives with Biological Activities

The biological activity of pyrrolidin-3-ol derivatives is highly dependent on the nature and position of substituents on the pyrrolidine (B122466) ring. These modifications can influence the compound's affinity, selectivity, and pharmacokinetic properties. nih.gov

The substituents on the pyrrolidine ring play a critical role in molecular recognition and binding to target proteins. Modifications to the nitrogen atom, the C3-hydroxyl group, and other positions on the carbon framework (C2, C4, C5) can dramatically alter a compound's activity profile.

The nitrogen atom of the pyrrolidine ring is a common point for substitution, as it is nucleophilic and often involved in key interactions with biological targets. nih.gov For example, in a series of histamine (B1213489) H3 receptor antagonists, extending the alkyl chain attached to the pyrrolidine nitrogen led to significant variations in binding affinity. acs.org Similarly, in a series of caspase inhibitors, the introduction of n-butyl or 4-fluorobutyl groups at the isatin (B1672199) nitrogen, which was linked to a pyrrolidine sulfonyl moiety, was explored to modulate activity. nih.gov

Substituents on the carbon skeleton of the pyrrolidine ring also exert a strong influence. A study on caspase-3 and -7 inhibitors based on a 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin scaffold revealed clear SAR trends. nih.gov Introducing fluorine at the 4-position of the pyrrolidine ring led to potent, nanomolar inhibitors. In contrast, derivatives with a 4-methoxy or 4-trifluoromethyl group were significantly less active, and those with a bulky tetraethyleneglycol (OPEG4) group at the C4 position were inactive. nih.gov This highlights the sensitivity of the binding pocket to the size and electronic properties of the substituent at this position.

Research on BACE1 inhibitors based on a (3S,4S)-4-aminopyrrolidine-3-ol core also demonstrated the importance of substituents. researchgate.net SAR studies showed that different functional groups attached to the core structure could occupy distinct regions of the BACE1 enzyme's binding site, thereby influencing inhibitory potential. researchgate.net

Table 1: Influence of C4-Substituents on Caspase Inhibition by Pyrrolidine Derivatives nih.gov
Substituent at C4-PositionRelative Inhibitory PotencyKey Observation
-F (Fluoro)High (nM scale)Significantly more potent (100-1000x) than methoxy (B1213986) analogues.
-F, -F (Difluoro)Very High (IC50 = 178-362 nM)The 4,4-difluorinated compound was the most potent in the series.
-OCH3 (Methoxy)Low (µM scale)Exhibited much weaker inhibition compared to fluorinated derivatives.
-CF3 (Trifluoromethyl)Low (µM scale)Similar low potency to the methoxy analogue.
-OPEG4InactiveBulky group likely causes steric clash, abolishing activity.

The non-planar, puckered nature of the pyrrolidine ring means that its substituents can exist in different spatial arrangements, leading to stereoisomers. nih.govresearchgate.net The stereochemistry of the C3-hydroxyl group and other substituents is a critical determinant of biological activity, as proteins are chiral and often interact selectively with only one stereoisomer of a drug. researchgate.net

The significance of stereochemistry is evident in numerous studies. For (3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol, the specific trans arrangement of the hydroxyl and methylamino groups creates a distinct three-dimensional shape that governs its molecular interactions and conformational preferences. Research on related pyrrolidinol derivatives confirms that stereochemical configuration can profoundly impact potency and selectivity.

In the development of BACE1 inhibitors, derivatives of (3S,4S)-4-aminopyrrolidine-3-ol were specifically synthesized. researchgate.net The defined (3S,4S) stereochemistry was crucial for orienting the key functional groups correctly within the enzyme's active site. This stereoselective interaction is a common theme in drug design involving pyrrolidine scaffolds. nih.govresearchgate.net Similarly, the activity of certain FAAH inhibitors is dependent on the (S)-configuration of the pyrrolidine hydroxyl group, highlighting stereoselective interactions. The ability to control the stereochemistry at multiple centers of the pyrrolidine ring allows medicinal chemists to fine-tune the fit of a molecule to its target, optimizing efficacy and minimizing off-target effects. nih.gov

Influence of Substituents on Molecular Recognition and Binding.

Pharmacophore Modeling and Ligand-Based Drug Design for Pyrrolidin-3-ol Chemotypes

In the absence of a known 3D structure for a biological target, ligand-based drug design methods are invaluable. fiveable.megardp.org These approaches leverage the structural information from a set of known active ligands to create a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be biologically active. frontiersin.orgnih.gov

This methodology has been successfully applied to pyrrolidine-3-ol derivatives. In a study aimed at developing neuraminidase inhibitors, a pharmacophore model was generated from a set of active pyrrolidine compounds. nih.gov This model served as a 3D query to guide the design of new, more potent inhibitors of the influenza virus. nih.gov

Another example involves the development of caspase-3 inhibitors based on a pyrrolo[3,4-c]quinoline-1,3-dione scaffold. researchgate.net Using a set of known inhibitors, a common pharmacophore hypothesis, designated AAHRR.6, was developed. This model identified two hydrogen bond acceptor groups (the carbonyls), one hydrophobic group, and two aromatic rings as critical features for activity. researchgate.net Such a model is a powerful tool for virtually screening large compound libraries to identify new molecules that fit the pharmacophoric requirements, thereby accelerating the discovery of novel drug candidates. researchgate.netnih.gov

Table 2: Example Pharmacophore Models for Pyrrolidine-Containing Scaffolds
TargetScaffold TypeIdentified Pharmacophoric FeaturesReference
Caspase-3Pyrrolo[3,4-c]quinoline-1,3-dione2 Hydrogen Bond Acceptors, 1 Hydrophobic Group, 2 Aromatic Rings (AAHRR) researchgate.net
NeuraminidasePyrrolidine derivativesModel generated based on hypermolecular alignment of 49 active compounds. nih.gov

Advanced SAR Methodologies (e.g., 3D-QSAR, Fragment-Based Approaches)

To further refine SAR and guide drug design, more advanced computational methodologies are employed, including three-dimensional quantitative structure-activity relationship (3D-QSAR) and fragment-based drug discovery (FBDD).

3D-QSAR studies establish a mathematical correlation between the 3D properties of molecules and their biological activities. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. scispace.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. scispace.comrsc.org

Several 3D-QSAR studies have been conducted on pyrrolidine derivatives.

Neuraminidase Inhibitors : A 3D-QSAR study on 49 pyrrolidine derivatives yielded statistically significant CoMFA (q² = 0.720, r² = 0.947) and CoMSIA (q² = 0.644, r² = 0.885) models. nih.gov These models provided detailed insights into the structural requirements for potent neuraminidase inhibition. nih.gov

MDM2-p53 Inhibitors : For a series of spiro[pyrrolidin-3,2-oxindoles], a CoMSIA model was developed to guide the design of new compounds that could disrupt the MDM2-p53 protein-protein interaction, a key target in cancer therapy. scispace.com The model was successfully used to design four new compounds with predicted activity greater than the most active compound in the original dataset. scispace.com

Table 3: Statistical Results of 3D-QSAR Studies on Pyrrolidine Derivatives
TargetMethodCross-validated r² (q²)Non-cross-validated r²Reference
NeuraminidaseCoMFA0.7200.947 nih.gov
CoMSIA0.6440.885
MDM2-p53CoMSIAModel successfully validated and used for new compound design. scispace.com

Fragment-Based Drug Discovery (FBDD) is another powerful approach where small, low-complexity molecules ("fragments") are screened for weak binding to a target. frontiersin.orgnih.gov Once identified, these fragments serve as starting points that can be "grown" or linked together to produce a high-affinity lead compound. frontiersin.org The pyrrolidine scaffold is an attractive component for fragment libraries due to its 3D nature and synthetic tractability. nih.govresearchgate.net In a search for inhibitors of the enzyme Notum, a fragment screen identified pyrrolidine-3-carboxylic acid as a key motif. frontiersin.orgnih.gov This fragment was then elaborated, or "grown," into more complex molecules with low micromolar potency, demonstrating the utility of the pyrrolidine core as a foundational building block in FBDD. frontiersin.org

Enzymatic and Receptor Interaction Studies of Pyrrolidin 3 Ol Derivatives

Investigation of Pyrrolidin-3-ol Derivatives as Enzyme Inhibitors or Modulators

Derivatives of pyrrolidin-3-ol have been the subject of extensive research to discover and develop potent and selective enzyme inhibitors for various therapeutic targets.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-β (Aβ) peptides. researchgate.net Consequently, inhibiting BACE1 is a primary strategy for reducing cerebral Aβ levels. researchgate.netmdpi.com

Research has identified (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potent and selective BACE1 inhibitors. researchgate.netnih.gov In one study, a library of these derivatives was synthesized and evaluated, with compound 92a emerging as the most active, showing an IC₅₀ value of 0.05 µM in an in vitro inhibition assay. researchgate.net Further optimization of pyrrolidine-based inhibitors led to compounds with high potency in both enzymatic and cellular assays. nih.gov For example, conformationally constrained pyrrolidine-based peptidomimetics have been designed to target specific subsites of the enzyme, leading to potent inhibitors. nih.gov

Purine (B94841) Nucleoside Phosphorylase (PNP): PNP is a crucial enzyme in the purine salvage pathway. nih.gov Its inhibition is a therapeutic strategy for T-cell proliferative disorders, such as T-cell lymphomas and certain autoimmune diseases, because PNP deficiency leads to a selective depletion of T-cells. nih.govnih.govacs.org

Several pyrrolidin-3-ol derivatives have been developed as potent PNP inhibitors. A series of (3S,4R)-4-(guanin-9-yl)-3-hydroxypyrrolidin-1-N-ylcarbonylphosphonic acids were synthesized and identified as nanomolar competitive inhibitors of human PNP. nih.gov Specifically, compound 6a in this series demonstrated Kᵢ values between 10 and 24 nM. nih.gov Another class of potent PNP inhibitors are the Immucillins, which are transition-state analogues. acs.org Derivatives such as F-DADMe-ImmH [(3S,4S)−3] show exceptionally high potency, with a slow-onset binding constant (Kᵢ*) of 0.032 nM for human PNP. nih.gov

Compound/Derivative ClassEnzyme TargetInhibitory Potency
(3S,4S)-4-aminopyrrolidine-3-ol (cpd 92a)BACE1IC₅₀ = 0.05 µM researchgate.net
(3S,4R)-4-(guanin-9-yl)-3-hydroxypyrrolidin-1-N-ylcarbonylphosphonic acid (cpd 6a)PNPKᵢ = 10-24 nM nih.gov
F-DADMe-ImmH [(3S,4S)−3]PNPKᵢ* = 0.032 nM nih.gov
CI-972 (a pyrrolo[3,2-d]pyrimidine)PNPKᵢ = 0.83 µM nih.gov

BACE1 Inhibition: The mechanism of BACE1 inhibition by pyrrolidine (B122466) derivatives often involves direct interaction with the enzyme's active site. BACE1 is an aspartyl protease, and its catalytic function relies on two key aspartic acid residues, Asp32 and Asp228. researchgate.netmdpi.com Structure-based drug design and computational docking studies have shown that inhibitors with cores like the pyrrolidine ring can be oriented to interact with these catalytic dyads. researchgate.net The stereochemistry of the pyrrolidine ring and its substituents is critical for achieving a good fit within the enzyme's binding pockets (S1, S3, S2'), thereby ensuring potent inhibition. researchgate.netmdpi.com

PNP Inhibition: The mechanisms for PNP inhibition by pyrrolidine-based compounds are well-characterized. Many potent inhibitors are designed as transition-state analogues, which mimic the high-energy transition state of the enzymatic reaction. acs.org This leads to very tight binding. For instance, Immucillin-H and its derivatives are potent transition-state analogue inhibitors. acs.org Other pyrrolidine derivatives, such as N-phosphonocarbonylpyrrolidines, function as bi-substrate inhibitors. nih.gov These compounds are designed to simultaneously occupy both the phosphate-binding and the nucleoside-binding sites of the enzyme, resulting in strong competitive inhibition. nih.gov For some derivatives, the inhibition is reversible and competitive. nih.gov

Specific Examples of Enzyme Targets (e.g., BACE1, Purine Nucleoside Phosphorylase).

Ligand-Receptor Binding and Selectivity Profiling of Pyrrolidin-3-ol Analogues

Pyrrolidine-3-ol analogues have also been investigated for their ability to bind to various G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptor subtypes, which are important targets for neuropsychiatric disorders.

Dopamine Receptors: The dopaminergic system, with its five receptor subtypes (D1-D5), is a key target for antipsychotic drugs. nih.govmdpi.com A pyrrolidine analogue of the typical antipsychotic drug haloperidol (B65202), 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one {(+/-)-SYA 09} , was synthesized and evaluated for its binding affinity. researchgate.net Enantiomeric separation revealed that the (+)-isomer is the eutomer, containing most of the binding activity. This isomer, (+)-SYA 09 , displayed a notable selectivity for the dopamine D4 receptor subtype over the D2 subtype, with Kᵢ values of 3.6 nM and 51.1 nM, respectively. researchgate.net This D2/D4 selectivity is a feature of interest for developing atypical antipsychotics. researchgate.net

Serotonin Receptors: Serotonin (5-HT) receptors are also critical targets in the central nervous system. nih.govidrblab.net A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized to have dual affinity for the 5-HT₁ₐ receptor and the serotonin transporter (SERT). nih.gov The most promising compound, 4f , exhibited high affinity for both targets, with a Kᵢ of 10.0 nM for the 5-HT₁ₐ receptor and 2.8 nM for SERT. nih.gov While not a pyrrolidin-3-ol, this demonstrates the successful modification of the pyrrolidine scaffold to achieve high affinity for serotonin-related targets. The binding of ligands to 5-HT receptors triggers conformational changes that modulate downstream signaling pathways. idrblab.net

CompoundReceptor TargetBinding Affinity (Kᵢ)
(+)-SYA 09 researchgate.netDopamine D43.6 nM
Dopamine D251.1 nM
Compound 4f nih.govSerotonin 5-HT₁ₐ10.0 nM
SERT2.8 nM

Beyond determining binding affinity, it is crucial to characterize the functional activity of a ligand. A receptor agonist binds to a receptor and elicits a biological response, whereas an antagonist binds but prevents the effect of an agonist. sigmaaldrich.com These properties are assessed using in vitro and in vivo functional assays.

For serotonin receptors, in vivo assays confirmed that compound 4f (from the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series) possesses 5-HT₁ₐ receptor agonistic activity. nih.gov In the case of dopamine receptor ligands, the functional outcome is often linked to antipsychotic efficacy. The haloperidol analogue (+)-SYA 09 was efficacious in an animal model of antipsychotic activity, which is consistent with an antagonist profile at key dopamine receptors, while not inducing significant catalepsy, a common side effect associated with D2 receptor blockade. researchgate.net

A common in vitro functional assay is the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation by an agonist. nih.govacs.org This assay was used to characterize a novel scaffold of pyrrolidinyl-hexahydro-pyranopiperazines as full agonists at the kappa opioid receptor (KOR), demonstrating its utility in determining not just the potency (EC₅₀) but also the efficacy (Eₘₐₓ) of a compound. nih.gov Such functional assays are essential for distinguishing between full agonists, partial agonists, and antagonists. sigmaaldrich.com

Binding Affinity to Specific Receptor Subtypes (e.g., Dopamine Receptors, Serotonin Receptors).

Biophysical Characterization of Protein-Ligand Interactions

Understanding the detailed molecular interactions between pyrrolidin-3-ol derivatives and their protein targets requires a range of biophysical techniques. These methods provide critical insights into the structural basis of a ligand's affinity and selectivity.

One of the most powerful techniques is X-ray crystallography . This method has been used to solve the three-dimensional structures of enzyme-inhibitor complexes at atomic resolution. For example, an extensive crystallography study of eight PNP-inhibitor complexes provided precise details on the interactions governing their activity and selectivity, guiding further drug design. nih.govuochb.cz

Computational modeling and docking studies are also frequently employed, often in conjunction with experimental data. These in silico methods predict how a ligand might bind to the active site of a protein. Docking studies of BACE1 inhibitors, for instance, helped to visualize the orientation of the central pyrrolidine ring and its interactions with the catalytic aspartate residues, correlating the predicted binding mode with the observed inhibitory potential. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for characterizing protein-ligand interactions in solution. It can be used to confirm binding, determine the binding site on the protein, and provide information about the conformation of both the ligand and the protein in the bound state. researchgate.net

Together, these biophysical methods provide a comprehensive picture of the protein-ligand interactions, which is indispensable for structure-based drug design and the optimization of lead compounds based on the pyrrolidin-3-ol scaffold. researchgate.netbiorxiv.org

Preclinical Applications and Research Tool Development with Pyrrolidin 3 Ol Derivatives

Use of Pyrrolidin-3-ol Derivatives as Chemical Probes for Biological Systems

Pyrrolidin-3-ol derivatives are increasingly utilized as chemical probes to investigate biological systems and elucidate the function of specific proteins. A well-designed chemical probe should exhibit high affinity and selectivity for its intended target, allowing researchers to confidently link its biological effects to the modulation of that target. nih.govunc.edu

The pyrrolidine (B122466) scaffold's stereochemical complexity is a key advantage in designing such probes. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can be precisely controlled to optimize binding to the target protein, often leading to distinct biological profiles for different stereoisomers. nih.gov For instance, in the development of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine ring was shown to favor a specific conformation that is crucial for agonist activity. nih.gov

Derivatives of pyrrolidin-3-ol have been developed as probes for a variety of biological targets. For example, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated as potent and selective inhibitors of β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. researchgate.net These compounds allow for the investigation of BACE1's role in cellular and disease models. Similarly, other pyrrolidine derivatives have been designed to target enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.gov

The development of these chemical probes often involves iterative cycles of design, synthesis, and biological evaluation to achieve the desired potency and selectivity. researchgate.net Computational docking studies can aid in predicting the binding modes of these derivatives and guide the design of more effective probes. researchgate.net

Development of Fluorescent or Radiolabeled Pyrrolidin-3-ol Analogues for Research

To visualize and quantify the interaction of pyrrolidin-3-ol derivatives with their biological targets in real-time, researchers often develop fluorescently or radiolabeled analogues. These tagged molecules serve as powerful research tools for a range of applications, including fluorescence microscopy, positron emission tomography (PET), and autoradiography. mdpi.comnih.gov

Fluorescent Analogues:

Fluorescent probes are designed by attaching a fluorophore to the pyrrolidin-3-ol scaffold. The choice of fluorophore is critical and depends on the specific application, with a preference for those with excitation maxima above 400 nm to minimize background autofluorescence from endogenous molecules. mdpi.com These fluorescent derivatives enable researchers to directly observe the localization and dynamics of the probe within cells and tissues. rsc.org For example, a naphthalene-based molecule incorporating a 3-hydroxypyrrolidine moiety has been synthesized, demonstrating the feasibility of creating fluorescent probes from this scaffold. mdpi.com

Radiolabeled Analogues:

Radiolabeling involves incorporating a radioactive isotope, such as Gallium-68 (⁶⁸Ga), into the structure of the pyrrolidin-3-ol derivative. nih.gov This is often achieved by attaching a chelating agent to the molecule, which can then securely bind the radioisotope. nih.gov Radiolabeled ligands are particularly valuable for in vivo imaging techniques like PET, which can provide quantitative information about the distribution and target engagement of the probe in living organisms. nih.gov The development of radiolabeled heterobivalent peptidic ligands, which may incorporate a pyrrolidine-containing component, highlights a strategy for enhancing tumor visualization by targeting multiple receptors. nih.gov

The synthesis of these labeled analogues requires careful consideration to ensure that the tag does not significantly alter the compound's biological activity or its ability to interact with the target. nih.gov

Application in In Vitro Cell-Based Assays for Mechanistic Studies

In vitro cell-based assays are fundamental tools in drug discovery and chemical biology, providing a controlled environment to study the mechanism of action of new compounds. Pyrrolidin-3-ol derivatives are frequently evaluated in such assays to understand their effects on cellular processes and to identify the molecular pathways they modulate. nih.govmdpi.com

These assays can range from simple cell viability tests, like the MTT assay, to more complex reporter gene assays and high-content imaging studies. mdpi.comacs.org For instance, the anticancer activity of novel 5-oxopyrrolidine derivatives has been assessed using human A549 lung cancer cells, where their ability to inhibit cell viability was quantified. mdpi.com

Cell-based assays are also crucial for determining the potency and selectivity of pyrrolidin-3-ol derivatives. For example, the inhibitory activity of 4-aminobutanamide (B1198625) derivatives, which share structural similarities with pyrrolidine compounds, has been evaluated on GABA transport proteins stably expressed in HEK-293 cell lines. researchgate.net This allows for the determination of IC₅₀ values, a measure of a compound's potency.

Furthermore, these assays can provide insights into the structure-activity relationships (SAR) of a series of compounds. By systematically modifying the structure of the pyrrolidin-3-ol scaffold and observing the effects on cellular activity, researchers can identify key structural features required for biological activity. nih.gov For example, studies on pyrrolidine sulfonamides revealed that fluorophenyl substituents at position 3 of the pyrrolidine ring offered better in vitro potency. nih.gov

The data generated from these in vitro studies are essential for guiding the optimization of lead compounds and for selecting promising candidates for further preclinical development.

Table of Research Findings for Pyrrolidin-3-ol Derivatives and Analogues:

Compound ClassBiological Target/ApplicationKey In Vitro FindingsReference
(3S,4S)-4-Aminopyrrolidine-3-ol derivativesBACE1 InhibitionCompound 92a showed an IC₅₀ value of 0.05 µM in a BACE1 inhibition assay. researchgate.net
Pyrrolidine-2,5-dione-acetamidesAnticonvulsant ActivityDerivative 69k showed ED₅₀ values of 80.38 mg/kg (MES test) and 108.80 mg/kg (6 Hz test). nih.gov
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesAnticancer ActivityIncorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced activity against A549 lung cancer cells. mdpi.com
Thiophen-containing pyrrolidine derivativesAnticancer ActivityShowed better activity against MCF-7 and HeLa cell lines compared to phenyl-containing counterparts. nih.gov
Pyrrolidine SulfonamidesUndisclosed TargetFluorophenyl substituents at position 3 improved in vitro potency. nih.gov

Emerging Research Directions and Future Prospects for 3 Butan 2 Yl Pyrrolidin 3 Ol

Integration of Artificial Intelligence and Machine Learning in Pyrrolidin-3-ol Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the identification and optimization of novel compounds. rsc.org For pyrrolidin-3-ol scaffolds like 3-(Butan-2-yl)pyrrolidin-3-ol, these computational tools offer powerful methods to navigate vast chemical spaces and predict molecular properties, thereby streamlining the research and development process.

Table 1: Applications of AI/ML in Pyrrolidin-3-ol Research
AI/ML ApplicationDescriptionPotential Impact on this compound
Virtual Library GenerationAlgorithms create vast libraries of synthetically accessible derivatives based on the pyrrolidin-3-ol scaffold. chemrxiv.orgRapid exploration of chemical space around the core structure to identify novel analogues with enhanced properties.
Predictive QSAR ModelingMachine learning models predict the biological activity of virtual compounds against specific targets. nih.govPrioritization of derivatives for synthesis, focusing on those with the highest predicted potency and selectivity.
ADMET Property PredictionAI models forecast pharmacokinetic and toxicological properties. nih.govEarly-stage deselection of compounds likely to fail due to poor bioavailability or toxicity, improving R&D efficiency.
Synthesis Route OptimizationAI can analyze known chemical reactions to suggest optimal, efficient, and sustainable synthetic pathways.Identification of the most effective methods for producing this compound and its derivatives.

Sustainable Synthesis and Green Chemistry Approaches for Pyrrolidin-3-ol Production

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgroyalsocietypublishing.org The synthesis of pyrrolidine (B122466) derivatives, including this compound, is an area where these principles can have a significant impact.

Key green chemistry strategies applicable to pyrrolidin-3-ol synthesis include:

Use of Greener Solvents: Replacing traditional, volatile, and often toxic organic solvents with more environmentally benign alternatives like water, ionic liquids, or bio-based solvents is a primary goal. royalsocietypublishing.orgacs.org Research has shown that some reactions involving pyrrolidines can be effectively transferred to greener solvent systems. rsc.org

Catalysis: The use of catalysts, especially recyclable or biocatalytic systems, is a cornerstone of green chemistry because it allows for reactions to proceed with high efficiency and selectivity under milder conditions. royalsocietypublishing.orgmdpi.com For instance, organocatalysis using simple organic molecules like pyrrolidine itself has been employed for complex cyclization reactions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. mdpi.com Radical cyclizations and 1,3-dipolar cycloaddition reactions are powerful methods for constructing the pyrrolidine ring with high atom economy. mdpi.comresearchgate.net

Alternative Energy Sources: Techniques such as microwave-assisted synthesis and ultrasonication can significantly shorten reaction times, increase yields, and lead to cleaner reaction profiles compared to conventional heating methods. royalsocietypublishing.orgacs.orgrasayanjournal.co.in Microwave-assisted protocols, in particular, have been shown to be effective for the synthesis of five-membered nitrogen heterocycles like pyrrolidines. mdpi.com

Biocatalysis, which uses enzymes to perform chemical transformations, offers high selectivity and operates in green media like water. mdpi.com This approach is highly valuable for creating chiral molecules like this compound, where specific stereoisomers may be required for biological activity.

Table 2: Comparison of Green vs. Traditional Synthesis Methods for Heterocycles
ParameterTraditional SynthesisGreen Chemistry ApproachReference
SolventsOften hazardous, volatile organic compounds (e.g., benzene, chlorinated solvents).Water, ionic liquids, supercritical CO₂, solvent-free conditions. royalsocietypublishing.org, acs.org
CatalystsStoichiometric, often toxic reagents.Recyclable metal catalysts, organocatalysts, biocatalysts (enzymes). mdpi.com
Energy InputProlonged conventional heating.Microwave irradiation, ultrasound, mechanochemical mixing. rasayanjournal.co.in, royalsocietypublishing.org
Reaction TimeOften hours to days.Reduced to minutes or hours. mdpi.com
Yield & PurityVariable, often requires extensive purification.Generally higher yields and cleaner products, simplifying workup. rasayanjournal.co.in

Advanced Materials Science Applications for Pyrrolidin-3-ol Derivatives

While heavily utilized in drug discovery, the pyrrolidine scaffold also serves as a versatile building block in materials science. scbt.comscbt.com Derivatives of pyrrolidine are used in the creation of advanced materials such as specialized polymers, nanomaterials, and fluorescent compounds. scbt.comscbt.com The this compound molecule possesses both a secondary amine and a tertiary alcohol functional group, making it a candidate for incorporation into polymeric structures or for surface functionalization of materials.

Potential applications in materials science include:

Polymer Chemistry: The hydroxyl and amine groups can act as reactive sites for polymerization reactions. For example, they could be used to create polyesters, polyamides, or polyurethanes, where the bulky butan-2-yl group and the pyrrolidine ring would influence the polymer's physical properties, such as its thermal stability, solubility, and mechanical strength.

Functional Coatings and Nanomaterials: Pyrrolidine derivatives can be grafted onto surfaces to modify their properties or used in the synthesis of nanomaterials. scbt.comscbt.com These functionalized materials could have applications in electronics or as specialized coatings.

Fluorescent Materials: Heterocyclic compounds are often the core of fluorescent molecules. Studies have shown that bicyclic pyrrolidine derivatives can exhibit significant fluorescence, with their optical properties tunable by the solvent environment. biomedres.us The specific substitution pattern on a this compound derivative could be engineered to develop novel probes or sensors.

Catalysis and Coordination Chemistry: The nitrogen atom in the pyrrolidine ring can coordinate with metal ions, making its derivatives useful as ligands in catalysis or for forming metal-organic frameworks (MOFs). scbt.com

The development of new pyrrolidine-based materials is an active area of research, with a focus on creating functional materials with tailored optical, electronic, and mechanical properties. biomedres.usoatext.com

Exploration of Novel Biological Targets for Pyrrolidin-3-ol Scaffolds

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products. nih.govmdpi.com Its three-dimensional character is key to its ability to interact selectively with biological targets like enzymes and receptors. researchgate.netnih.gov While existing pyrrolidine-based drugs target a range of conditions, ongoing research aims to uncover novel biological applications for this versatile scaffold.

The unique stereochemistry of substituted pyrrolidin-3-ols is a critical factor influencing their biological activity. nih.govnih.gov The presence of multiple chiral centers in a molecule like this compound means that different stereoisomers can exhibit vastly different interactions with enantioselective proteins. researchgate.net This provides a rich field for structure-activity relationship (SAR) studies, where slight modifications to the spatial orientation of substituents can lead to new biological profiles. researchgate.net

Future research will likely focus on applying libraries of pyrrolidin-3-ol derivatives to new and challenging biological targets, including:

Protein-Protein Interactions (PPIs): These interactions are notoriously difficult to modulate with traditional small molecules, but the complex 3D shape of pyrrolidine derivatives may offer a starting point for designing effective PPI inhibitors.

Novel Enzyme Classes: As our understanding of disease biology grows, new enzymes are identified as potential drug targets. High-throughput screening of pyrrolidine libraries against these novel targets could yield first-in-class inhibitors.

Epigenetic Targets: Modulators of epigenetic enzymes are a major focus in oncology and other fields. The pyrrolidine scaffold could be adapted to target proteins like histone deacetylases or methyltransferases.

The exploration of diverse substitution patterns on the pyrrolidin-3-ol core, such as in 1-(4-Methylbenzoyl)pyrrolidin-3-ol, can provide insights into the optimal structures for specific biological targets, potentially unlocking new therapeutic applications for this class of compounds.

Q & A

Basic: What are the optimal synthetic routes for 3-(Butan-2-yl)pyrrolidin-3-ol, considering stereochemical outcomes?

Answer:
The synthesis of this compound can be optimized using strategies from analogous pyrrolidin-3-ol derivatives. Key approaches include:

  • Redox-Neutral C-H Functionalization : As demonstrated for pyrrolidin-3-ol derivatives, boronic acid nucleophiles react with in situ-generated N-aryliminium intermediates to yield substituted pyrrolidinols. This method avoids harsh oxidants and preserves stereochemistry .
  • Chlorination and Reduction : For structurally similar compounds like 1-Methylpyrrolidin-3-Ol, chlorination with hydrogen chloride gas followed by reduction (e.g., NaBH4) achieves regioselective substitution. Reaction temperatures (90–100°C) and solvent choice (glacial acetic acid) are critical for yield optimization .
  • Chiral Resolution : Enantiomers can be separated via chiral chromatography or diastereomeric salt formation, as seen in (S)-1-(pyridin-2-yl)pyrrolidin-3-ol synthesis. Absolute configuration is confirmed using X-ray crystallography or NMR with chiral shift reagents .

Advanced: How can researchers resolve enantiomers of this compound and confirm their absolute configurations?

Answer:
Enantiomeric resolution and stereochemical confirmation involve:

  • Chiral Stationary Phases (CSPs) : Use HPLC columns with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Retention times and elution order are compared to known standards .
  • Circular Dichroism (CD) : CD spectra provide insights into the helicity of the molecule. For example, (S)-configured pyrrolidinols exhibit distinct Cotton effects in the 200–250 nm range .
  • X-ray Crystallography : Co-crystallization with a chiral auxiliary (e.g., Mosher’s acid) allows determination of absolute configuration via diffraction patterns .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions and stereochemistry. For example, the hydroxyl proton appears as a broad singlet (~δ 1.5–2.5 ppm), while pyrrolidine ring protons show splitting patterns indicative of chair conformations .
  • FT-IR : Stretching frequencies for hydroxyl (~3200–3600 cm⁻¹) and amine groups (~3350 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (C8H17NO) and detects fragmentation patterns, such as loss of the butan-2-yl group (m/z 85) .

Advanced: How to analyze contradictory data arising from unexpected reaction intermediates during C-H functionalization of pyrrolidin-3-ol derivatives?

Answer:
Contradictions (e.g., unexpected regioselectivity or byproducts) require:

  • Mechanistic Probing : Use deuterium-labeling experiments to track hydrogen abstraction sites during C-H activation. For redox-neutral reactions, monitor intermediates via in situ NMR or ESI-MS .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to explain selectivity. For example, steric hindrance from the butan-2-yl group may divert nucleophilic attack to less hindered positions .
  • Byproduct Isolation : Purify side products via flash chromatography and characterize structurally. In one study, over-oxidation of pyrrolidin-3-ol led to ketone formation, detectable via FT-IR (C=O stretch ~1700 cm⁻¹) .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer:
Safety protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound may cause irritation (Xi hazard code) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: What strategies are employed to study the structure-activity relationships (SAR) of pyrrolidin-3-ol derivatives in medicinal chemistry?

Answer:
SAR studies focus on:

  • Bioisosteric Replacement : Substitute the butan-2-yl group with moieties like trifluoromethylpyridine (as in 3-(3,4-dichlorobenzyl)pyrrolidin-3-ol) to modulate lipophilicity and target binding .
  • Enzymatic Assays : Test inhibitory activity against targets (e.g., kinases) using fluorescence polarization or calorimetry. For example, (S)-enantiomers of pyrrolidinols often show higher affinity due to spatial compatibility with chiral enzyme pockets .
  • Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock. Hydroxyl and pyrrolidine nitrogen are key pharmacophores for hydrogen bonding and charge interactions .

Advanced: How can retrosynthetic analysis be applied to design novel analogs of this compound?

Answer:
Retrosynthesis involves:

  • Disconnection Strategies : Break the molecule at the pyrrolidine C-N bond or the butan-2-yl-pyrrolidine junction. For example, a Grignard reagent (2-bromobutane) can add to a pyrrolidinone precursor .
  • AI-Powered Tools : Platforms like Pistachio or Reaxys suggest routes based on reaction databases. For triazole-functionalized analogs, azide-alkyne cycloaddition (CuAAC) is a high-yield step .
  • Protecting Groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during alkylation steps to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.